molecular formula C9H10N2O3 B1598821 Ethyl 3-(2-pyrazinyl)-3-oxopropanoate CAS No. 62124-77-0

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

Cat. No. B1598821
CAS RN: 62124-77-0
M. Wt: 194.19 g/mol
InChI Key: OPBDMDPBJKVMNL-UHFFFAOYSA-N
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Patent
US07816361B2

Procedure details

To a stirred solution of diethyl malonate (1.25 ml, 1.32 g) in THF (20 ml) under an atmosphere of nitrogen at −60° C. was added nbutyl lithium (2.5 M, 9 ml) dropwise over 15 min, keeping the temperature constant. The reaction became a cloudy white colour from the formation of the di-lithium salt then became yellowish. After 10 min, the reaction was cooled to −78° C., when a solution of pyrazine-2-carbonyl chloride (0.5 g, dark purple solution in THF (10 ml)) was added dropwise over 15 min. The reaction then warmed to −45° C. and stirred for 1 h. The reaction was then poured into 1 M HCl solution (35 ml) with stirring. This was transferred to a separating funnel, and extracted with CH2Cl2 (2×150 ml). The combined organic layers were then washed with sat. NaCO3 soln (1×30 ml) and then dried over MgSO4, filtered and concentrated in vacuo to give the product as a brown oil. Yield 0.65 g, 45%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
di-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5]CC)=O.[Li].[N:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1C(Cl)=O.Cl>C1COCC1>[O:5]=[C:3]([C:14]1[CH:15]=[N:16][CH:17]=[CH:18][N:13]=1)[CH2:2][C:1]([O:9][CH2:10][CH3:11])=[O:8] |^1:11|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
9 mL
Type
reactant
Smiles
[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
di-lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)Cl
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to −45° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
This was transferred to a separating funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×150 ml)
WASH
Type
WASH
Details
The combined organic layers were then washed with sat. NaCO3 soln (1×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
O=C(CC(=O)OCC)C1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.